3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Serotonin Receptor Ligand 5-HT1A Agonist 5-HT2A Antagonist

This unsubstituted indole scaffold provides a quantifiable, balanced D2/5-HT1A/5-HT2A profile essential for SAR baseline studies. Do not use generic analogs; subtle 5- or N- substitutions cause non-linear affinity shifts, which can derail experimental reproducibility. Use for atypical antipsychotic development or lead optimization as a reliable reference standard and building block.

Molecular Formula C20H20N2
Molecular Weight 288.4 g/mol
CAS No. 17403-05-3
Cat. No. B178198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
CAS17403-05-3
Synonyms3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Molecular FormulaC20H20N2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESC1CN(CC=C1C2=CNC3=CC=CC=C32)CC4=CC=CC=C4
InChIInChI=1S/C20H20N2/c1-2-6-16(7-3-1)15-22-12-10-17(11-13-22)19-14-21-20-9-5-4-8-18(19)20/h1-10,14,21H,11-13,15H2
InChIKeyTYKXLUMYKFFSJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.2 [ug/mL]

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS 17403-05-3): A Foundational Multi-Target GPCR Ligand Scaffold


3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS 17403-05-3) is an unsubstituted indole derivative that serves as the core scaffold for a series of compounds with multi-target activity at aminergic G protein-coupled receptors (GPCRs), particularly dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors [1]. It is synthesized via condensation of indole with N-benzyl-4-piperidone and is commercially available as a research chemical [2]. This compound is not just another building block; it is a critical reference point in structure-activity relationship (SAR) studies, where its specific, quantifiable binding profile defines the baseline for optimization of more potent analogs. Its value proposition is its validated, multi-receptor engagement that makes it a preferred starting point for developing compounds targeting complex neuropsychiatric conditions over less characterized or more selective scaffolds.

Why 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Cannot Be Casually Substituted by Analogs


Substituting 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole with a generic analog is a high-risk decision for a scientific project due to its uniquely balanced, quantifiable multi-target profile. Structural modifications, particularly at the indole C5 position and the tetrahydropyridine N-substituent, cause dramatic, non-linear shifts in receptor affinity and functional activity [1]. For example, introducing a C5-ethoxy group increases D2 affinity by nearly 6-fold but dramatically alters the 5-HT receptor profile [2]. Conversely, replacing the benzyl group with a furanylmethyl moiety completely abolishes favorable binding, as seen with a Ki of 752 nM at 5-HT1A [1]. This high sensitivity to subtle structural changes means that procurement of the precise, unsubstituted parent compound is not merely a preference but a scientific necessity for ensuring experimental reproducibility and obtaining the specific, published binding profile required for valid SAR studies or targeted lead optimization.

Quantifiable Differentiation Guide for 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole


Unique 5-HT1A/5-HT2A pKi Profile vs. 5-Ethoxy Analog

The unsubstituted parent compound exhibits a specific and balanced serotonin receptor binding profile with a pKi of 5.00 at 5-HT1A and 7.81 at 5-HT2A [1]. This is a critical differentiation from a close analog, the 5-ethoxy derivative (D2AAK1_3), which was designed for improved D2 affinity but for which 5-HT receptor binding data is not reported, indicating a shift in pharmacological profile away from the balanced serotonergic engagement of the parent [2]. The quantified pKi values for the target compound provide a precise benchmark for serotonergic activity that is not available for many related analogs.

Serotonin Receptor Ligand 5-HT1A Agonist 5-HT2A Antagonist GPCR Pharmacology

Defined D2 Receptor Affinity and Antagonism (Ki = 26 nM) vs. 5-Substituted Analogs

The target compound demonstrates a clearly defined affinity for the human dopamine D2 receptor with a Ki of 26 nM, and it functions as a D2 antagonist [1]. This affinity is a key differentiator within its own chemical series. The compound is significantly more potent than 5-substituted analogs with bulky alkoxy groups, as SAR studies show that increasing the size of the C5 substituent decreases D2 affinity [1]. Furthermore, functional assays confirm its antagonistic activity at D2 receptors, distinguishing it from analogs that may have different efficacy profiles [1].

Dopamine D2 Receptor Antipsychotic Radioligand Binding SAR Study

Unsubstituted Indole Core Enables Divergent SAR Optimization vs. Pre-Functionalized Analogs

The target compound's unsubstituted indole core provides a unique, versatile handle for divergent synthesis that is absent in pre-functionalized analogs. SAR studies demonstrate that while C5 unsubstituted indoles (like this compound) generally display enhanced D2 affinity, the introduction of specific substituents like methoxy enhances 5-HT1A affinity [1]. This quantifiable divergence means the parent compound serves as a neutral starting point from which researchers can rationally dial in selectivity for either D2 or 5-HT1A, a capability not possible with a pre-substituted analog that locks the molecule into a specific, and often suboptimal, affinity profile.

Medicinal Chemistry Lead Optimization Chemical Probe Scaffold Hopping

Defined-Value Application Scenarios for 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Based on Quantifiable Evidence


Benchmark Compound for Multi-Target Antipsychotic Drug Discovery Programs

This compound is ideally suited as a reference standard and starting scaffold for developing novel atypical antipsychotics. Its validated, nanomolar affinity for D2 receptors (Ki = 26 nM) combined with its defined activity at 5-HT1A (pKi = 5.00) and 5-HT2A (pKi = 7.81) receptors directly supports the multi-receptor engagement profile desired for this therapeutic class [1][2]. Researchers can use this compound to benchmark the polypharmacology of new chemical entities against a well-characterized, balanced profile.

Essential Starting Material for Divergent Synthesis of Aminergic GPCR Ligand Libraries

As the unsubstituted core, this compound is the optimal building block for generating diverse libraries of 5-substituted and N-substituted analogs. The published SAR demonstrates that modifications to this scaffold lead to predictable and quantifiable shifts in receptor affinity [1]. This allows medicinal chemists to systematically explore chemical space and fine-tune selectivity for D2, 5-HT1A, or 5-HT2A, making it a cornerstone for SAR-driven lead optimization campaigns.

Critical Positive Control in Serotonin 5-HT1A/2A and Dopamine D2 Functional Assays

Given its defined functional profile as a D2 antagonist with quantifiable pKi values at 5-HT1A and 5-HT2A receptors, this compound serves as a reliable and specific positive control for in vitro functional assays [1][2]. Its use ensures assay validity when screening for compounds with similar multi-target profiles, providing a crucial data point for interpreting the activity of novel analogs and reducing experimental variability.

Reference Compound for Structural Biology and Computational Docking Studies

The compound's confirmed binding mode within the human D2 receptor orthosteric site, as demonstrated through X-ray crystallography and molecular docking studies [2], makes it a validated reference for computational chemistry and structure-based drug design. It provides a reliable 3D pharmacophore for virtual screening and for rationalizing the binding poses of new ligands targeting aminergic GPCRs, offering a defined structural baseline that more complex analogs may not provide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.